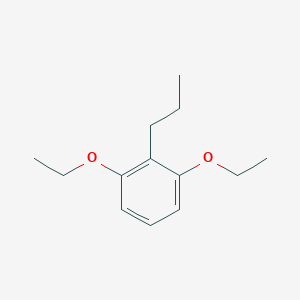
1,3-Diethoxy-2-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethoxy-2-propylbenzene, also known as propylbenzene, is a colorless liquid with a sweet odor. It is an organic compound that is widely used in the chemical industry. Propylbenzene is mainly used as a solvent and intermediate in the production of other chemicals. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Diethoxy-2-propylbenzenee is not well understood. However, it is believed to act as a central nervous system depressant. It may also have some analgesic properties.
Biochemical and Physiological Effects:
Propylbenzene has been shown to have some biochemical and physiological effects. It has been shown to cause liver damage in rats when administered at high doses. It may also have some toxic effects on the central nervous system.
Advantages and Limitations for Lab Experiments
Propylbenzene has several advantages as a solvent in lab experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively inexpensive and readily available. However, it has some limitations as a solvent. It may not be suitable for reactions that require high temperatures or pressures. It may also have some toxic effects on living organisms.
Future Directions
There are several future directions for research on 1,3-Diethoxy-2-propylbenzenee. One area of research could be the development of new synthetic methods for the production of 1,3-Diethoxy-2-propylbenzenee. Another area of research could be the study of the toxic effects of 1,3-Diethoxy-2-propylbenzenee on living organisms. Further research could also be done on the potential applications of 1,3-Diethoxy-2-propylbenzenee in various fields of science, such as the pharmaceutical and agrochemical industries.
Conclusion:
In conclusion, 1,3-Diethoxy-2-propylbenzenee is an important organic compound that is widely used in the chemical industry. It has several potential applications in various fields of science. However, it also has some limitations and potential toxic effects. Further research is needed to fully understand the properties and potential applications of 1,3-Diethoxy-2-propylbenzenee.
Synthesis Methods
Propylbenzene can be synthesized by the alkylation of benzene with propylene using a catalyst such as aluminum chloride. The reaction takes place at high temperatures and pressures. The yield of the reaction depends on the reaction conditions, such as the temperature, pressure, and catalyst concentration.
Scientific Research Applications
Propylbenzene has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Propylbenzene is also used as a solvent in the chemical industry.
Properties
| 172931-99-6 | |
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1,3-diethoxy-2-propylbenzene |
InChI |
InChI=1S/C13H20O2/c1-4-8-11-12(14-5-2)9-7-10-13(11)15-6-3/h7,9-10H,4-6,8H2,1-3H3 |
InChI Key |
XSJCBHBACBMADY-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC=C1OCC)OCC |
Canonical SMILES |
CCCC1=C(C=CC=C1OCC)OCC |
synonyms |
Benzene, 1,3-diethoxy-2-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
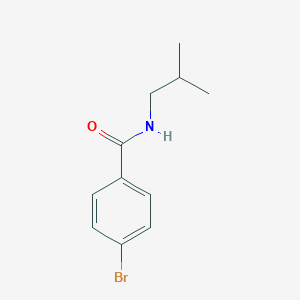
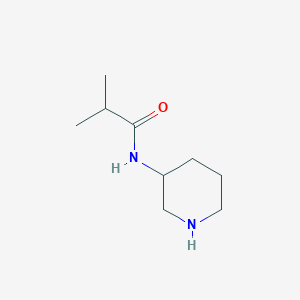

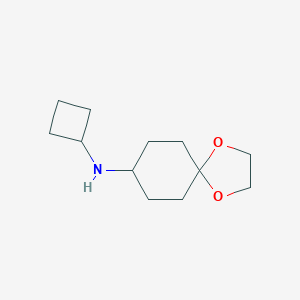

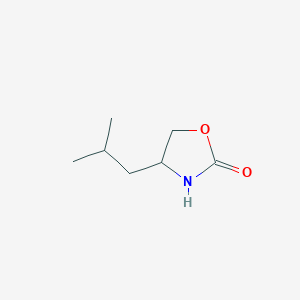
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
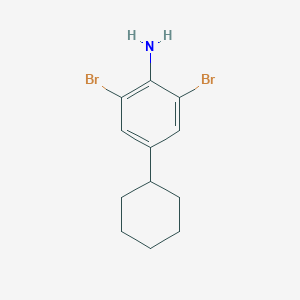
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)


